
4-(1-Amino-2-methylpropan-2-yl)azepan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Amino-2-methylpropan-2-yl)azepan-4-ol is a chemical compound with the molecular formula C10H21NO. It is known for its unique structure, which includes an azepane ring substituted with an amino group and a hydroxyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylpropan-2-yl)azepan-4-ol typically involves the reaction of 1-amino-2-methylpropan-2-ol with azepane derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Amino-2-methylpropan-2-yl)azepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted azepane derivatives.
Aplicaciones Científicas De Investigación
4-(1-Amino-2-methylpropan-2-yl)azepan-4-ol is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)azepan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-2-methylpropan-2-ol: A related compound with a similar structure but lacking the azepane ring.
2-Amino-2-methylpropan-1-ol: Another similar compound with a different substitution pattern.
Uniqueness
4-(1-Amino-2-methylpropan-2-yl)azepan-4-ol is unique due to its azepane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C10H22N2O |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
4-(1-amino-2-methylpropan-2-yl)azepan-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-9(2,8-11)10(13)4-3-6-12-7-5-10/h12-13H,3-8,11H2,1-2H3 |
Clave InChI |
FDPQLPVEQHKHIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C1(CCCNCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


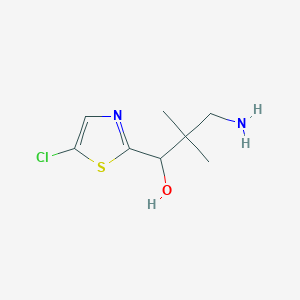
![9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13198571.png)
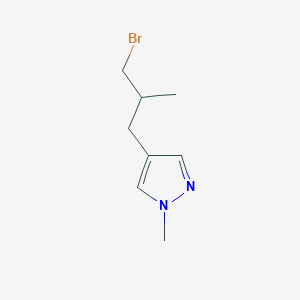
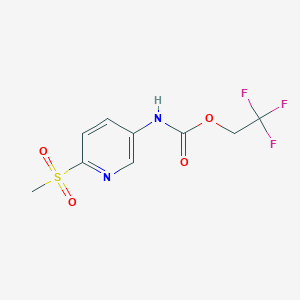
![5'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13198590.png)
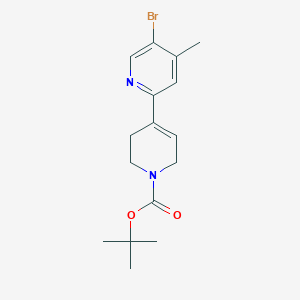
![3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13198611.png)

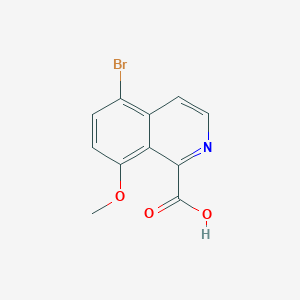
![{3-[(Dimethylamino)methyl]cyclohexyl}methanol](/img/structure/B13198634.png)
![Ethyl[(4-methylphenyl)methyl]amine hydrochloride](/img/structure/B13198639.png)

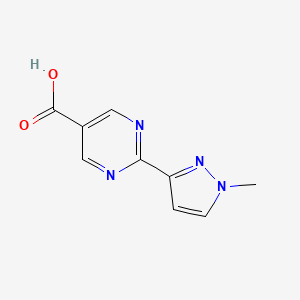
![5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13198660.png)
